

# An In-depth Technical Guide to Methyl Benzilate (CAS 76-89-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl benzilate*

Cat. No.: *B031804*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl benzilate** (CAS 76-89-1) is a chemical compound with the molecular formula  $C_{15}H_{14}O_3$ . It is the methyl ester of benzoic acid. Primarily utilized as an intermediate in organic synthesis, it serves as a valuable building block in the preparation of various fine chemicals and active pharmaceutical ingredients. Notably, **methyl benzilate** has been identified as a nicotinic acetylcholine receptor (nAChR) antagonist, indicating its potential for investigation in neuropharmacology and drug development programs targeting the cholinergic system. This technical guide provides a comprehensive overview of the core properties of **methyl benzilate**, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity.

## Physicochemical Properties

**Methyl benzilate** is a white, crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below for easy reference.

| Property          | Value                                          | Reference(s)                            |
|-------------------|------------------------------------------------|-----------------------------------------|
| CAS Number        | 76-89-1                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>15</sub> H <sub>14</sub> O <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 242.27 g/mol                                   | <a href="#">[1]</a>                     |
| Melting Point     | 73-76 °C                                       | <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point     | 187 °C at 13 mmHg                              | <a href="#">[3]</a>                     |
| Density           | 1.189 g/cm <sup>3</sup>                        | <a href="#">[4]</a>                     |
| Solubility        | Soluble in methanol. Insoluble in water.       | <a href="#">[2]</a>                     |
| Appearance        | White crystalline powder                       | <a href="#">[5]</a>                     |
| LogP              | 2.09550                                        | <a href="#">[4]</a>                     |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl benzoate**. Below is a summary of its key spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): Data available.[\[6\]](#)
- <sup>13</sup>C NMR (in CDCl<sub>3</sub>): Data available.[\[6\]](#)

### Infrared (IR) Spectroscopy

- IR (KBr disc): Data available.[\[6\]](#)
- IR (Nujol mull): Data available.[\[6\]](#)

### Mass Spectrometry (MS)

- Mass Spectrum (Electron Ionization): Data available.[\[6\]](#)[\[7\]](#)

# Experimental Protocols

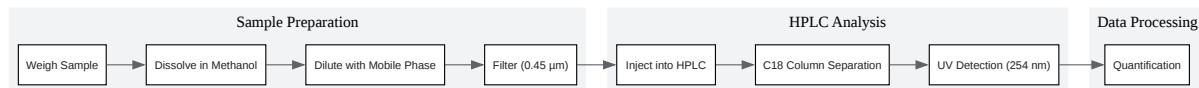
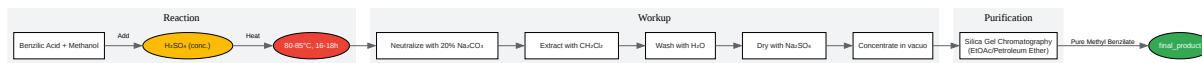
## Synthesis of Methyl Benzilate via Fischer Esterification

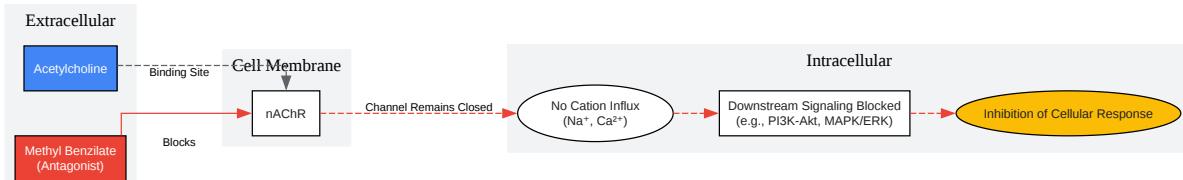
This protocol describes the synthesis of **methyl benzilate** from benzilic acid and methanol using sulfuric acid as a catalyst.

### 3.1.1. Materials

- Benzilic acid
- Methanol
- Concentrated sulfuric acid
- Dichloromethane
- 20% Sodium carbonate solution
- Water
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel
- Ethyl acetate
- Petroleum ether

### 3.1.2. Procedure



- To a well-stirred mixture of benzilic acid (80 mmol) and methanol (90 mmol) in a round-bottom flask, slowly add concentrated sulfuric acid (94 mmol, 5 mL) at room temperature.[8]
- Heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours.[8]
- Cool the reaction mixture to room temperature and carefully add 100 mL of a 20% sodium carbonate solution to neutralize the acid.[8]
- Extract the aqueous layer with dichloromethane (2 x 50 mL).[8]
- Combine the organic layers and wash with 100 mL of water.[8]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]


### 3.1.3. Purification

- For minor impurities, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[8]

### 3.1.4. Characterization

- The purity and identity of the synthesized **methyl benzilate** can be confirmed using NMR, IR, and MS as referenced in the spectroscopic data section.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [giffordbioscience.com](http://giffordbioscience.com) [giffordbioscience.com]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Benzilate (CAS 76-89-1)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b031804#methyl-benzilate-cas-number-76-89-1-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)